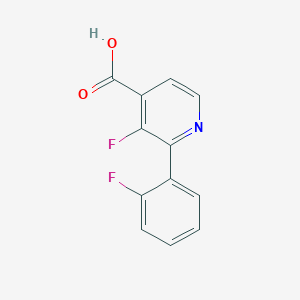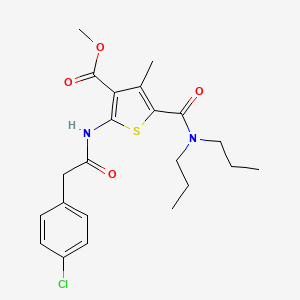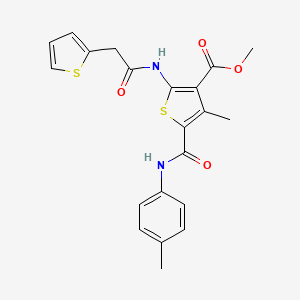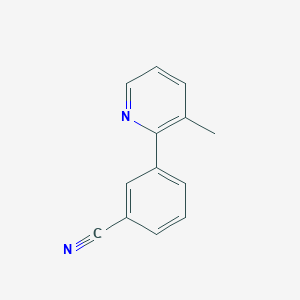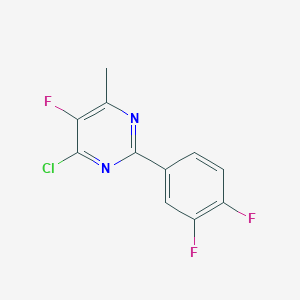
4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyrimidine ring, along with a difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 4-chloro-5-fluoro-6-methylpyrimidine.
Nucleophilic Substitution: The 3,4-difluoroaniline undergoes nucleophilic substitution with 4-chloro-5-fluoro-6-methylpyrimidine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:
Scaling Up: Adjusting reaction parameters to accommodate larger volumes.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Automation: Implementing automated systems for precise control of reaction conditions and monitoring.
化学反应分析
Types of Reactions
4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of catalysts like iron(III) chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Aminated Derivatives: Formed by nucleophilic substitution with amines.
Halogenated Derivatives: Formed by electrophilic aromatic substitution with halogens.
Oxidized or Reduced Derivatives: Formed by oxidation or reduction reactions.
科学研究应用
4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: Bind to and inhibit the activity of enzymes involved in critical biological processes.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Disrupt Cellular Functions: Affect cellular functions such as DNA replication, protein synthesis, or membrane integrity.
相似化合物的比较
Similar Compounds
4-Chloro-2-(3,4-difluorophenyl)pyrimidine: Similar structure but lacks the additional fluorine and methyl groups.
4’-Chloro-2-(3,4-difluorophenyl)acetophenone: Contains a similar difluorophenyl group but differs in the core structure.
(4-chloro-2-fluorophenyl)(3,4-difluorophenyl)methanamine: Shares the difluorophenyl group but has a different functional group.
Uniqueness
4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine is unique due to the combination of substituents on the pyrimidine ring, which imparts distinct chemical properties and potential applications. The presence of multiple halogens and a methyl group enhances its reactivity and versatility in various chemical reactions.
属性
分子式 |
C11H6ClF3N2 |
|---|---|
分子量 |
258.62 g/mol |
IUPAC 名称 |
4-chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C11H6ClF3N2/c1-5-9(15)10(12)17-11(16-5)6-2-3-7(13)8(14)4-6/h2-4H,1H3 |
InChI 键 |
QBBYFZRDPQFEEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)C2=CC(=C(C=C2)F)F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B12070778.png)



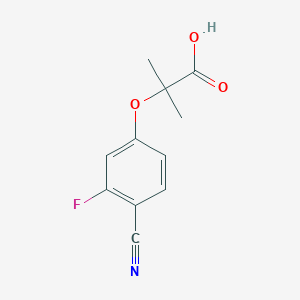
![6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester](/img/structure/B12070809.png)
![2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide](/img/structure/B12070816.png)
